ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate
Overview
Description
Ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate, also known as Etiracetam, is a nootropic drug that is used to enhance cognitive functions. It belongs to the racetam family of drugs and is structurally similar to Piracetam. Etiracetam has been extensively studied for its potential therapeutic applications, including the treatment of Alzheimer's disease, dementia, and other cognitive disorders.
Mechanism of Action
The exact mechanism of action of ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate is not fully understood. However, it is believed to enhance cognitive function by increasing the release of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate also modulates the activity of glutamate receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate has been shown to improve memory and learning in animal models and humans. It has also been shown to reduce anxiety and depression in animal models. ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate has a low toxicity profile and is well-tolerated in humans. However, long-term studies are needed to determine the safety and efficacy of ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate.
Advantages and Limitations for Lab Experiments
Ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate has several advantages for lab experiments. It is easy to synthesize and has a low toxicity profile. It has also been extensively studied for its potential therapeutic applications, making it a useful tool for researchers. However, ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate has limitations in lab experiments. It has a short half-life and may require frequent dosing. It also has a narrow therapeutic window, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate. One direction is to further investigate its potential therapeutic applications, including the treatment of Alzheimer's disease, dementia, epilepsy, anxiety, and depression. Another direction is to study its mechanism of action in more detail to better understand how it enhances cognitive function. Additionally, more studies are needed to determine the safety and efficacy of ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate in humans, particularly in long-term studies. Finally, the development of new analogs of ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate may lead to the discovery of more potent and selective drugs for the treatment of cognitive disorders.
Scientific Research Applications
Ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate has been extensively studied for its potential therapeutic applications, including the treatment of Alzheimer's disease, dementia, and other cognitive disorders. It has been shown to improve memory and learning in animal models and humans. ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate has also been studied for its potential use in the treatment of epilepsy, anxiety, and depression.
properties
IUPAC Name |
ethyl 3-[1-(4-chlorophenyl)propylcarbamoylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-3-13(11-5-7-12(16)8-6-11)18-15(20)17-10-9-14(19)21-4-2/h5-8,13H,3-4,9-10H2,1-2H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUYHNUWIGQWHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NCCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-{[1-(4-chlorophenyl)propyl]carbamoyl}-beta-alaninate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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